molecular formula C18H17N3O5S B11090881 ((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B11090881
M. Wt: 387.4 g/mol
InChI Key: KQGSZHXLYSHZON-HTXNQAPBSA-N
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Description

((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid: is a complex organic compound with a unique structure that includes an indole ring, a sulfonyl hydrazone group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions including sulfonylation, hydrazonation, and acylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the hydrazone group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of ((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid lies in its combination of functional groups, which confer a range of chemical reactivity and biological activity not found in simpler compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[(3E)-3-[methyl-(4-methylphenyl)sulfonylhydrazinylidene]-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C18H17N3O5S/c1-12-7-9-13(10-8-12)27(25,26)20(2)19-17-14-5-3-4-6-15(14)21(18(17)24)11-16(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b19-17+

InChI Key

KQGSZHXLYSHZON-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=C2C3=CC=CC=C3N(C2=O)CC(=O)O

Origin of Product

United States

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